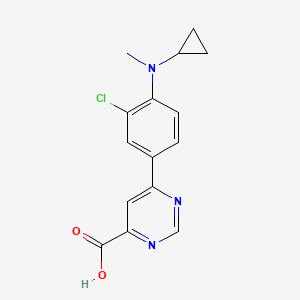

6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid

Description

6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid is a pyrimidine-carboxylic acid derivative characterized by a pyrimidine core substituted with a phenyl ring bearing a 3-chloro group and a 4-(cyclopropyl(methyl)amino) moiety. The carboxylic acid group enhances solubility, a critical feature for bioavailability in drug candidates.

Properties

Molecular Formula |

C15H14ClN3O2 |

|---|---|

Molecular Weight |

303.74 g/mol |

IUPAC Name |

6-[3-chloro-4-[cyclopropyl(methyl)amino]phenyl]pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C15H14ClN3O2/c1-19(10-3-4-10)14-5-2-9(6-11(14)16)12-7-13(15(20)21)18-8-17-12/h2,5-8,10H,3-4H2,1H3,(H,20,21) |

InChI Key |

ZXDKEXDBLUBBCU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CC1)C2=C(C=C(C=C2)C3=CC(=NC=N3)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Substitution Reactions: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where a chloro-substituted pyrimidine reacts with a phenylboronic acid derivative in the presence of a palladium catalyst (Suzuki-Miyaura coupling).

Introduction of Functional Groups: The cyclopropyl(methyl)amino group is introduced through a nucleophilic substitution reaction, where the chloro group on the phenyl ring is replaced by the cyclopropyl(methyl)amino group using a suitable amine reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, alkoxides, palladium catalysts, and suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects: The target compound and HR458626 share cyclopropylamino groups, which may influence steric interactions in kinase binding pockets. The CymitQuimica compound’s phenylcyclopropyl group introduces significant bulk, which could reduce off-target binding but may also limit solubility .

Molecular Weight and Solubility :

- The target compound (~315.75 g/mol) and HR458626 (318.76 g/mol) fall within the acceptable range for oral drugs (typically <500 g/mol). In contrast, the CymitQuimica compound (~374.84 g/mol) approaches the upper limit, possibly requiring formulation optimization .

- Carboxylic acid groups (present in all listed compounds) improve aqueous solubility, critical for pharmacokinetics.

Fluorinated analogs (e.g., ) may exhibit enhanced stability in vivo due to fluorine’s electronegativity .

Biological Activity

6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C15H14ClN3O2

- Molecular Weight : 303.74356 g/mol

- CAS Number : 1426320-25-3

The compound features a pyrimidine core with a carboxylic acid functional group, which is known to enhance solubility and bioavailability in drug formulations. The presence of the chloro and cyclopropyl groups may contribute to its unique biological profile.

Antiparasitic Activity

Recent studies have indicated that compounds similar to 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid exhibit significant antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. A high-throughput screening revealed that certain derivatives targeting PfATP4, a crucial enzyme in parasite sodium transport, demonstrated promising in vitro efficacy with EC50 values ranging from 0.010 µM to 0.177 µM depending on structural modifications .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro tests indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 156.47 µM across various strains . This suggests that the compound could be a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or pathways within target organisms. For instance, studies have shown that modifications in the pyrimidine structure can significantly alter the metabolic stability and solubility, impacting the overall efficacy against parasites .

Case Studies

- Antimalarial Efficacy : In a study focusing on the optimization of dihydroquinazolinone derivatives, it was found that structural modifications similar to those in 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid led to enhanced activity against P. falciparum while maintaining favorable pharmacokinetic properties .

- Antibacterial Screening : A comprehensive evaluation of monomeric alkaloids highlighted the effectiveness of compounds with similar structures in combating bacterial infections, reinforcing the potential of pyrimidine derivatives in antibiotic development .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.